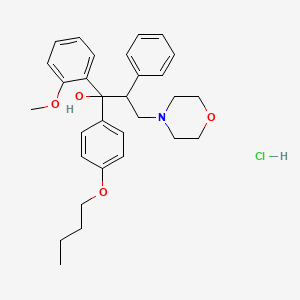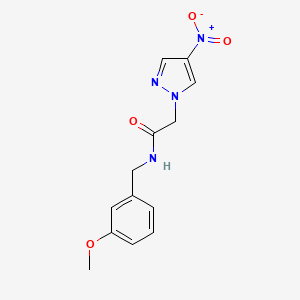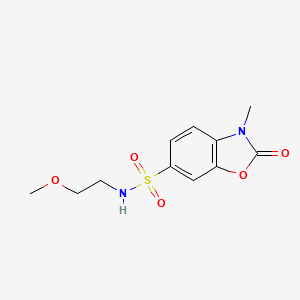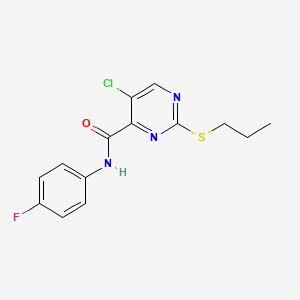
1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol
Vue d'ensemble
Description
1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol, also known as L-755,507, is a selective and potent antagonist of the cannabinoid receptor type 1 (CB1). The compound was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol is a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and plays a key role in the regulation of appetite, metabolism, and pain sensation. The compound binds to the CB1 receptor and blocks its activation by endocannabinoids, which are naturally occurring compounds that stimulate the receptor. By blocking the CB1 receptor, 1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol reduces the activity of the endocannabinoid system, which in turn leads to reduced food intake, improved glucose tolerance, and other beneficial effects.
Biochemical and Physiological Effects:
1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol has a number of biochemical and physiological effects, including reduced food intake, decreased body weight, improved glucose tolerance, and increased insulin sensitivity. The compound has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction, and to have potential anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol for lab experiments is its high selectivity and potency as a CB1 receptor antagonist. This makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, one limitation of 1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol is its relatively short half-life, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol. One area of interest is the development of more stable and long-lasting CB1 receptor antagonists that can be used in a wider range of experiments. Another area of interest is the potential use of 1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol in combination with other drugs or therapies for the treatment of obesity, diabetes, and other metabolic disorders. Finally, there is growing interest in the potential use of CB1 receptor antagonists for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia, and 1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol may play a role in these efforts.
Applications De Recherche Scientifique
1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, diabetes, and other metabolic disorders. The compound has been shown to reduce food intake and body weight in animal models, and has also been shown to improve glucose tolerance and insulin sensitivity. In addition, 1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol has been studied for its potential use in the treatment of drug addiction and withdrawal, as well as for its potential anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-1-(2-methoxyphenyl)-3-morpholin-4-yl-2-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4.ClH/c1-3-4-20-35-26-16-14-25(15-17-26)30(32,27-12-8-9-13-29(27)33-2)28(24-10-6-5-7-11-24)23-31-18-21-34-22-19-31;/h5-17,28,32H,3-4,18-23H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCJLLPQDMWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C2=CC=CC=C2OC)(C(CN3CCOCC3)C4=CC=CC=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-(3-{2-[(5-nitro-2-pyridinyl)amino]ethyl}-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)acetamide](/img/structure/B4230398.png)
![1-{[6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]amino}-2,5-pyrrolidinedione](/img/structure/B4230401.png)
![1-(4-fluorophenyl)-3-{4-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4230403.png)

![ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4230415.png)

![methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4230425.png)

![ethyl 7-(2-furyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4230434.png)
![4-bromo-2-(4-(2,4-dimethylphenyl)-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4230441.png)
![N-1,3-benzodioxol-5-yl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4230454.png)
![ethyl 3-({[1-(3-chloro-4-methoxyphenyl)-2,5-dioxo-3-(2-pyridinylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4230461.png)
![4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4230465.png)